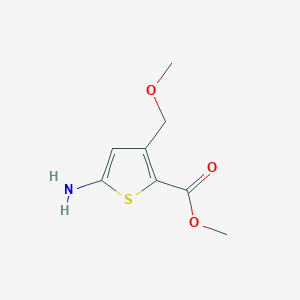

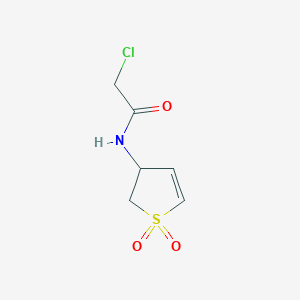

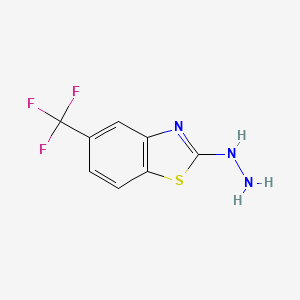

![molecular formula C33H39N5O6 B2706702 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 1350456-65-3](/img/structure/B2706702.png)

9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a useful research compound. Its molecular formula is C33H39N5O6 and its molecular weight is 601.704. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Crystal Structure and Hydrogen Bonding

The crystal structure of compounds related to the specified chemical demonstrates slight pyramidalization in the molecular plane of the O=C—NH—Cα unit, with the presence of intermolecular hydrogen bonds enhancing stability and reactivity. This structural insight is critical for the synthesis and modification of peptides and amino acids (Yamada et al., 2008; Yamada et al., 2008).

Protecting Group for Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the queried compound, is widely used to protect hydroxy-groups in the synthesis of peptides. Its removal is facilitated by specific conditions without affecting other sensitive functional groups, showcasing its utility in complex synthetic pathways (Gioeli & Chattopadhyaya, 1982).

Synthesis of Dipeptidyl Ureas

Efficient methodologies for synthesizing dipeptidyl ureas utilize derivatives of Fmoc-amino acids, highlighting the role of fluoren-9-ylmethoxycarbonyl derivatives in peptide chemistry. This strategy is pivotal for the development of new peptides with potential biological applications (Babu & Kantharaju, 2005).

作用機序

Target of Action

The primary target of the compound 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, also known as Fmoc-D-Val-Cit-PAB, is the enzyme Cathepsin B . Cathepsin B is a protease enzyme that is predominantly located in the lysosome of cells .

Mode of Action

Fmoc-D-Val-Cit-PAB interacts with its target, Cathepsin B, through a process known as proteolytic cleavage . The Val-Cit sequence in the compound is specifically designed to be a substrate for Cathepsin B . Upon internalization into the cell and transport to the lysosome, the Val-Cit sequence is cleaved by Cathepsin B, which triggers the release of the attached payload inside the target cell .

Biochemical Pathways

The cleavage of Fmoc-D-Val-Cit-PAB by Cathepsin B is a critical step in the mechanism of action of this compound . This process is part of the larger biochemical pathway of protein degradation that occurs within the lysosome. The cleavage of the compound results in the release of the attached payload, which can then exert its effects within the cell .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-D-Val-Cit-PAB are influenced by its design as a cleavable linker . The compound is stable in the circulation, which enhances its bioavailability . Once internalized into the cell, the compound is transported to the lysosome where it is cleaved by Cathepsin B . This process ensures that the payload is released only within the target cell, thereby enhancing the specificity and efficacy of the compound .

Result of Action

The cleavage of Fmoc-D-Val-Cit-PAB by Cathepsin B results in the release of the attached payload within the target cell . The specific effects at the molecular and cellular level depend on the nature of the payload. For instance, if the payload is a cytotoxic drug, its release within the cell can lead to cell death .

Action Environment

The action of Fmoc-D-Val-Cit-PAB is influenced by the environment within the cell . The compound is stable in the extracellular environment and in the circulation, but it is cleaved within the lysosome . This specificity is due to the presence of Cathepsin B in the lysosome . Therefore, the intracellular environment, particularly the presence and activity of lysosomal enzymes, plays a crucial role in the action, efficacy, and stability of Fmoc-D-Val-Cit-PAB .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-URLMMPGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-6-(piperidine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2706625.png)

![ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2706628.png)

![(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2706634.png)

![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2706636.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)